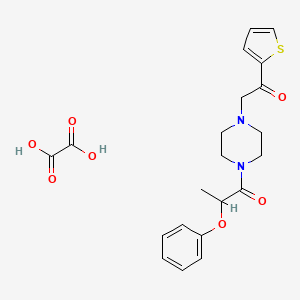
1-(4-(2-Oxo-2-(thiophen-2-yl)ethyl)piperazin-1-yl)-2-phenoxypropan-1-one oxalate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-(2-Oxo-2-(thiophen-2-yl)ethyl)piperazin-1-yl)-2-phenoxypropan-1-one oxalate, also known as TAK-659, is a small molecule inhibitor that targets Bruton's tyrosine kinase (BTK). BTK is a crucial mediator of B-cell receptor signaling, which is essential for the survival and proliferation of B-cells. TAK-659 has shown promising results in preclinical studies as a potential treatment for B-cell malignancies and autoimmune diseases.
Aplicaciones Científicas De Investigación
Medicinal Chemistry Applications
Compounds containing piperazine and thiophene units have been explored for their biological and pharmacological properties. For instance, piperazine derivatives are known for their versatility in drug design, offering antimicrobial, antiallergy, and potential antitumor activities. The thiophene moiety, on the other hand, is a common component in drugs due to its bioisosteric similarity to phenyl rings, contributing to various pharmacokinetic properties.
Antimicrobial and Antitumor Activities : Piperazine derivatives have been synthesized and investigated for their antimicrobial and antitumor activities. For example, novel piperazine-containing compounds have shown promise as antimicrobial agents and have been tested against various bacterial and fungal strains, indicating the potential of piperazine derivatives in developing new antimicrobials (Bektaş et al., 2007).
Phenothiazine Derivatives for Dye-Sensitized Solar Cells : The exploration of phenothiazine derivatives with various conjugated linkers (including thiophene) for use in dye-sensitized solar cells shows the potential of thiophene derivatives in materials science, particularly in improving the efficiency of solar cells (Se Hun Kim et al., 2011).
Chemical Synthesis and Materials Science
The structural features of the molecule suggest potential applications in the synthesis of complex organic molecules and materials with specific properties.
Synthetic Methodologies : The synthesis of complex molecules involving piperazine and thiophene units can lead to the development of novel methodologies in organic synthesis. For example, efficient synthetic routes to piperazine derivatives have been developed, showcasing the chemical versatility of the piperazine unit in facilitating the synthesis of potentially bioactive compounds (Jiasheng Guo et al., 2006).
Materials for Electronic Devices : The structural motifs found in "1-(4-(2-Oxo-2-(thiophen-2-yl)ethyl)piperazin-1-yl)-2-phenoxypropan-1-one oxalate" might contribute to electronic properties that are valuable in the development of materials for electronic devices, including organic semiconductors and components of solar cells.
Propiedades
IUPAC Name |
oxalic acid;1-[4-(2-oxo-2-thiophen-2-ylethyl)piperazin-1-yl]-2-phenoxypropan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O3S.C2H2O4/c1-15(24-16-6-3-2-4-7-16)19(23)21-11-9-20(10-12-21)14-17(22)18-8-5-13-25-18;3-1(4)2(5)6/h2-8,13,15H,9-12,14H2,1H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDCXUSFHGZHFHT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCN(CC1)CC(=O)C2=CC=CS2)OC3=CC=CC=C3.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O7S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-(2-Oxo-2-(thiophen-2-yl)ethyl)piperazin-1-yl)-2-phenoxypropan-1-one oxalate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


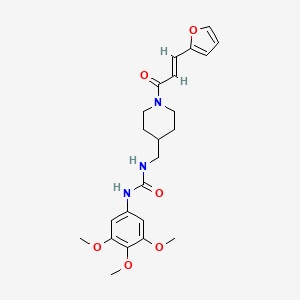
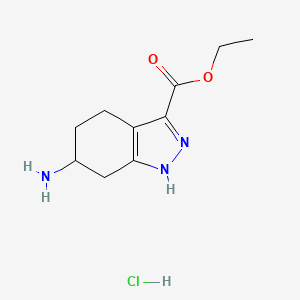

![3-benzoyl-4H,5H,7H-thieno[2,3-c]thiopyran-2-amine](/img/structure/B2917523.png)

![2-(1H-indol-1-yl)-N-{2-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]phenyl}acetamide](/img/structure/B2917529.png)

![1-(4-hydroxyphenyl)-4-(3-isopropoxypropyl)[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/structure/B2917531.png)
![(5,6-Dihydro-1,4-dioxin-2-yl)(3-((4-(trifluoromethyl)benzo[d]thiazol-2-yl)oxy)azetidin-1-yl)methanone](/img/structure/B2917533.png)
![2-[1-(2-fluorophenyl)tetrazol-5-yl]sulfanyl-N-naphthalen-1-ylacetamide](/img/structure/B2917534.png)
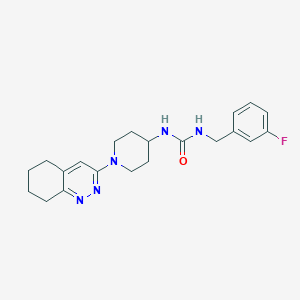
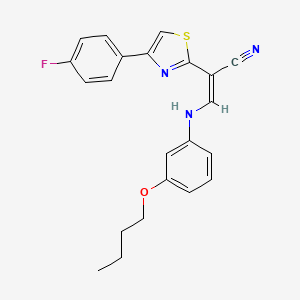
![Ethyl 5-(aminomethyl)pyrazolo[1,5-a]pyridine-3-carboxylate hydrochloride](/img/structure/B2917539.png)